![molecular formula C17H20N4O B6967857 N-[4-[1-[(4-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B6967857.png)
N-[4-[1-[(4-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[1-[(4-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring and a pyrimidine moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[1-[(4-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine moiety: This step involves the reaction of 4-methylpyrimidine with an appropriate amine to form the desired pyrimidine derivative.
Introduction of the ethyl group: The pyrimidine derivative is then reacted with an ethylating agent under controlled conditions to introduce the ethyl group.
Coupling with the phenyl ring: The ethylated pyrimidine is coupled with a phenyl ring containing a suitable leaving group, such as a halide, through a nucleophilic substitution reaction.
Cyclopropanation: The final step involves the formation of the cyclopropane ring by reacting the intermediate with a cyclopropanating agent, such as diazomethane, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[1-[(4-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-[1-[(4-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[1-[(4-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[1-[(4-chloropyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide
- N-[4-[1-[(4-fluoropyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide
Uniqueness
N-[4-[1-[(4-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide is unique due to the presence of the 4-methylpyrimidine moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages, such as increased stability or selectivity, compared to similar compounds.
Properties
IUPAC Name |
N-[4-[1-[(4-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-11-9-10-18-17(19-11)20-12(2)13-5-7-15(8-6-13)21-16(22)14-3-4-14/h5-10,12,14H,3-4H2,1-2H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZAQXYBJJYCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(C)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
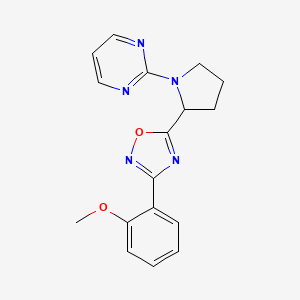
![1-[2-(2-Hydroxyethoxy)ethyl]-3-(2-methylpropyl)imidazolidine-2,4,5-trione](/img/structure/B6967786.png)
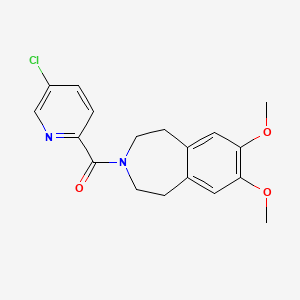
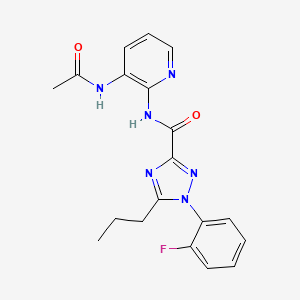
![N-[5-[[2-hydroxyethyl(methyl)carbamoyl]amino]-2-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B6967800.png)
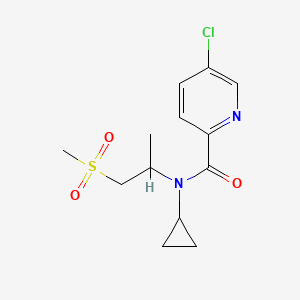
![(5-Chloropyridin-2-yl)-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6967813.png)
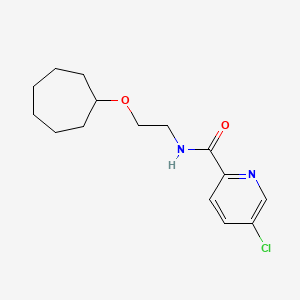
![N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6967821.png)
![3-[(2-Bromo-5-methoxyphenyl)methyl]-5-tert-butyl-5-methylimidazolidine-2,4-dione](/img/structure/B6967836.png)
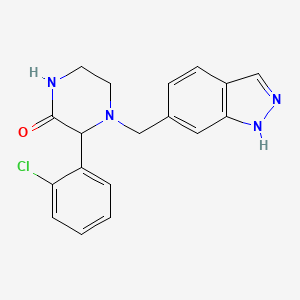
![5-chloro-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B6967846.png)
![N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B6967849.png)
![7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B6967870.png)
